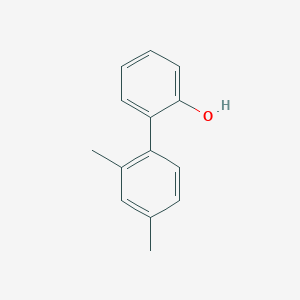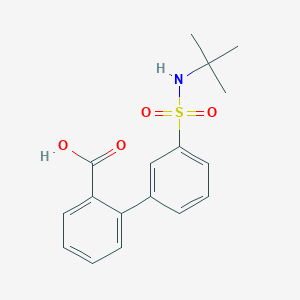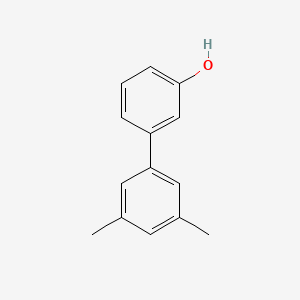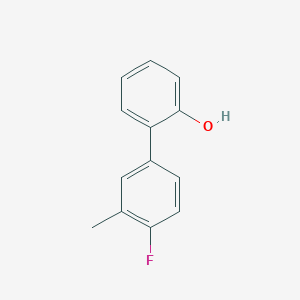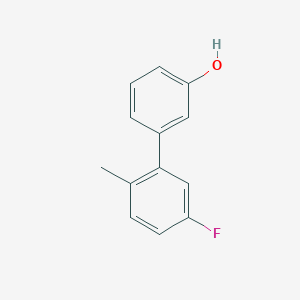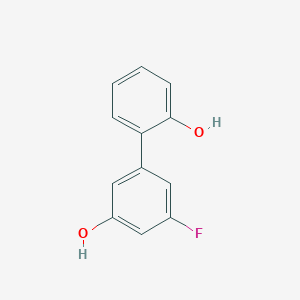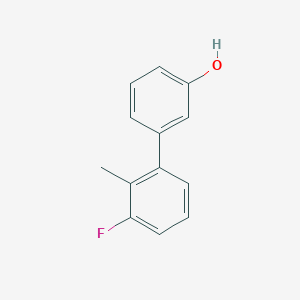
3-(3-Fluoro-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-2-methylphenyl)phenol (FMPP) is a phenolic compound with a wide range of applications in the field of synthetic organic chemistry. FMPP is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution reactions, Friedel-Crafts reactions, and carbon-carbon bond formation reactions. FMPP is also used as a catalyst in the synthesis of various compounds. In addition, FMPP has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)phenol, 95% is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes. In addition, 3-(3-Fluoro-2-methylphenyl)phenol, 95% has been shown to act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
3-(3-Fluoro-2-methylphenyl)phenol, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-Fluoro-2-methylphenyl)phenol, 95% can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes. In addition, 3-(3-Fluoro-2-methylphenyl)phenol, 95% has been shown to act as an antioxidant, which may help to protect cells from damage caused by free radicals. 3-(3-Fluoro-2-methylphenyl)phenol, 95% has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Fluoro-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. In addition, 3-(3-Fluoro-2-methylphenyl)phenol, 95% is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution reactions, Friedel-Crafts reactions, and carbon-carbon bond formation reactions. Additionally, 3-(3-Fluoro-2-methylphenyl)phenol, 95% has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
However, there are some limitations for the use of 3-(3-Fluoro-2-methylphenyl)phenol, 95% in laboratory experiments. 3-(3-Fluoro-2-methylphenyl)phenol, 95% is a relatively unstable compound and is sensitive to light and heat. Additionally, 3-(3-Fluoro-2-methylphenyl)phenol, 95% is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the research and development of 3-(3-Fluoro-2-methylphenyl)phenol, 95%. For example, further research is needed to better understand the mechanism of action of 3-(3-Fluoro-2-methylphenyl)phenol, 95% and to identify potential therapeutic applications. Additionally, further research is needed to develop methods to improve the stability of 3-(3-Fluoro-2-methylphenyl)phenol, 95% and to identify potential new synthetic pathways for the synthesis of 3-(3-Fluoro-2-methylphenyl)phenol, 95% and related compounds. Finally, further research is needed to identify potential new uses for 3-(3-Fluoro-2-methylphenyl)phenol, 95%, such as in the synthesis of polymers, dyes, and pharmaceuticals.
Synthesemethoden
3-(3-Fluoro-2-methylphenyl)phenol, 95% is synthesized by the reaction of 3-methylphenol with 3-fluoro-2-methylbenzoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces 3-(3-fluoro-2-methylphenyl)phenol and sodium chloride as the by-products. This reaction is typically carried out under an inert atmosphere and at a temperature of 70°C. The reaction typically requires a reaction time of 1-2 hours to reach completion.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-2-methylphenyl)phenol, 95% has been used in numerous scientific research applications. For example, 3-(3-Fluoro-2-methylphenyl)phenol, 95% has been used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. 3-(3-Fluoro-2-methylphenyl)phenol, 95% has also been used as a catalyst in a variety of reactions, including the synthesis of polymers, dyes, and pharmaceuticals. In addition, 3-(3-Fluoro-2-methylphenyl)phenol, 95% has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(3-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-12(6-3-7-13(9)14)10-4-2-5-11(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLRRSFEAXXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683445 |
Source


|
| Record name | 3'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-04-5 |
Source


|
| Record name | 3'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)
